N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide
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Overview
Description
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.
Pyrazole Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-ketoester.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings, using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide, using reagents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or pyrazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin or tryptophan, which also contain the indole core.
Pyrazole Derivatives: Compounds like celecoxib or pyrazole itself, which contain the pyrazole ring.
Uniqueness
N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
827317-73-7 |
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Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-cyclopentyl-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C17H18N4O/c22-17(19-13-3-1-2-4-13)12-6-5-11-9-16(20-15(11)10-12)14-7-8-18-21-14/h5-10,13,20H,1-4H2,(H,18,21)(H,19,22) |
InChI Key |
WPSMDZPUATYVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
Origin of Product |
United States |
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